Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C8H13NO2.ClH. It is a derivative of azabicyclo[310]hexane, a bicyclic structure containing nitrogen
Synthetic Routes and Reaction Conditions:
Enantioselective Synthesis: One common synthetic route involves the enantioselective C–H activation step, which allows for the formation of the bicyclic structure with high enantiomeric purity.
Lactam Oxidation: Another method includes the oxidation of a lactam precursor, avoiding the use of peroxides on a larger scale.
Industrial Production Methods: The industrial production of this compound typically involves optimizing these synthetic routes to achieve high yield and purity. This may include the use of catalysts and specific reaction conditions to control the stereochemistry of the product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the nitrogen-containing ring to other functional groups.
Reduction: Reduction reactions can be used to modify the compound, potentially leading to the formation of different derivatives.
Substitution: Substitution reactions at various positions on the bicyclic ring can lead to a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides, although safer alternatives are preferred in industrial settings.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction Products: Reduced forms of the compound, potentially leading to amines or alcohols.
Substitution Products: A wide range of substituted derivatives, depending on the reagents and conditions used.
Mechanism of Action
Target of Action
The primary targets of Cis-ethyl 3-azabicyclo[313-azabicyclo[310]hexane (3-ABH) derivatives are often present in molecules capable of acting on various biological targets and are actively used in drug design .
Mode of Action
It is known that 3-abh derivatives can interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
3-abh derivatives are known to be involved in a variety of biochemical pathways due to their presence in a wide range of biologically active compounds .
Result of Action
3-abh derivatives are often present in biologically active compounds, suggesting that they may have significant molecular and cellular effects .
Scientific Research Applications
Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe to study biological systems, especially those involving nitrogen-containing heterocycles.
Industry: Utilized in the synthesis of materials and chemicals that require specific structural features.
Comparison with Similar Compounds
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride: A structural isomer with a different position of the carboxylate group.
Azabicyclo[3.1.0]hexan: A related compound without the ethyl group.
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid: A similar compound with a different functional group.
Uniqueness: Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the ethyl group, which can influence its reactivity and biological activity compared to its isomers and related compounds.
This comprehensive overview provides a detailed understanding of cis-ethyl 3-azabicyclo[310]hexane-1-carboxylate hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-11-7(10)8-3-6(8)4-9-5-8;/h6,9H,2-5H2,1H3;1H/t6-,8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLVMVRPIVJYLB-QMGYSKNISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]12C[C@H]1CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.